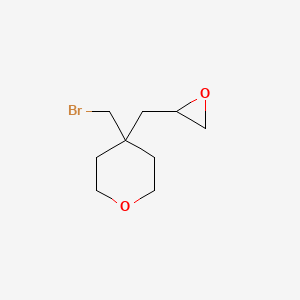
4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane is an organic compound that features both a bromomethyl group and an oxirane (epoxide) ring. This compound is of interest due to its potential reactivity and applications in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane typically involves the following steps:
Formation of the oxirane ring: This can be achieved through the epoxidation of an alkene using peracids such as m-chloroperbenzoic acid (mCPBA).
Introduction of the bromomethyl group: This step might involve the bromination of a suitable precursor using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of various functionalized products.
Common Reagents and Conditions
Nucleophiles: Examples include hydroxide ions, alkoxides, and amines.
Conditions: Reactions are typically carried out in polar solvents like water or alcohols, often under mild heating.
Major Products
Substitution Products: Depending on the nucleophile used, products can include alcohols, ethers, or amines.
Ring-Opened Products: These can include diols or other functionalized compounds.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Bioconjugation: The reactive groups can be used to attach the compound to biomolecules for various applications.
Medicine
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.
Industry
Polymer Chemistry: The compound can be used in the synthesis of specialized polymers with unique properties.
作用機序
The mechanism of action of 4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane would depend on the specific reactions it undergoes. Generally, the bromomethyl group can participate in nucleophilic substitution reactions, while the oxirane ring can undergo ring-opening reactions. These reactions involve the formation and breaking of chemical bonds, leading to the formation of new products.
類似化合物との比較
Similar Compounds
4-(Chloromethyl)-4-(oxiran-2-ylmethyl)oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Hydroxymethyl)-4-(oxiran-2-ylmethyl)oxane: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
生物活性
4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features, which suggest potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a bromomethyl group and an oxirane (epoxide) moiety, which are known to influence its reactivity and biological interactions. The presence of halogen (bromine) often enhances the compound's ability to interact with biological targets through mechanisms such as halogen bonding.
Research indicates that compounds with similar structures to this compound may interact with various biological targets, including enzymes and receptors. The hypothesized mechanisms of action include:
- Non-covalent interactions : Such as hydrogen bonding and hydrophobic interactions.
- Enzyme inhibition : Potentially affecting pathways involved in inflammation and cancer.
- Antimicrobial activity : Similar compounds have shown efficacy against various microbial strains.
Antimicrobial Properties
Studies have suggested that compounds with epoxide groups exhibit antimicrobial activity. The mechanism may involve the disruption of microbial cell membranes or interference with metabolic processes.
Anticancer Activity
Preliminary investigations indicate that this compound could possess anticancer properties. This is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.
Research Findings
Recent studies have explored the synthesis and biological evaluation of related compounds, providing insights into the potential activities of this compound. Here are some key findings:
Case Studies
- Antimicrobial Efficacy : A study conducted on various halogenated oxirane derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the bromine atom in enhancing bioactivity.
- Anticancer Research : In vitro studies on cancer cell lines showed that derivatives similar to this compound exhibited dose-dependent cytotoxic effects, suggesting potential as therapeutic agents in cancer treatment.
特性
IUPAC Name |
4-(bromomethyl)-4-(oxiran-2-ylmethyl)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c10-7-9(5-8-6-12-8)1-3-11-4-2-9/h8H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCIFDAFSQKOJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2CO2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













